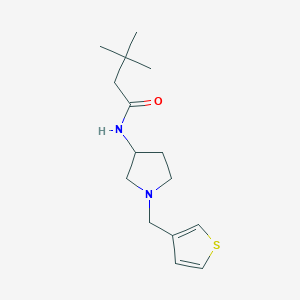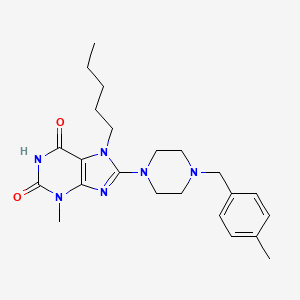
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
A study explored novel purine linked piperazine derivatives, aiming to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt MurB and inhibit the biosynthesis of peptidoglycan, exhibited promising antiproliferative effects. Notably, a subset of these compounds showed greater potency compared to existing treatments like Ethambutol, indicating their potential as future agents against tuberculosis (Konduri et al., 2020).
Antiviral and Antibacterial Properties
Research on marine-derived actinomycete Streptomyces sp. led to the isolation of new diketopiperazine derivatives showing modest antiviral activity against the influenza A (H1N1) virus. This highlights the potential of such compounds in antiviral therapeutics (Wang et al., 2013). Additionally, compounds isolated from the endophytic fungus Purpureocillium lilacinum showed narrow spectrum antibacterial activity against Gram-positive bacteria, suggesting their use in developing new antibiotics (Bara et al., 2020).
Antitumor and Antiproliferative Effects
Several studies have demonstrated the antitumor and antiproliferative effects of piperazine derivatives. For example, piperazine-2,6-diones have been highlighted for their activity against various cancer cell lines, including leukemia, suggesting their utility in cancer treatment strategies. These findings underline the diverse biological activities of these compounds, offering a basis for the development of novel therapeutics (Mancilla et al., 2002).
Photophysical Properties
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent were studied, showing potential applications in the development of fluorescent probes and in photodynamic therapy. These compounds' fluorescence can be quenched through a photoinduced electron transfer process, indicating their utility in bioimaging and diagnostics (Gan et al., 2003).
Propriétés
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-4-5-6-11-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)16-18-9-7-17(2)8-10-18/h7-10H,4-6,11-16H2,1-3H3,(H,25,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLXKWUKTTYYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

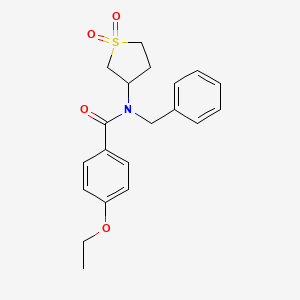
![1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one](/img/structure/B2386565.png)
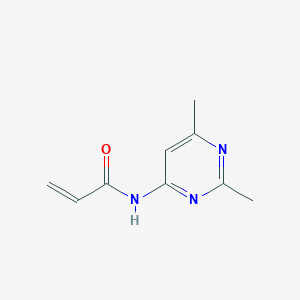
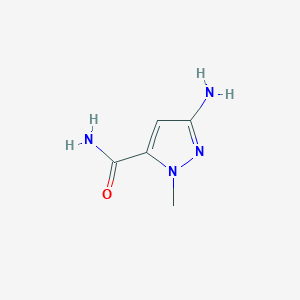
![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)
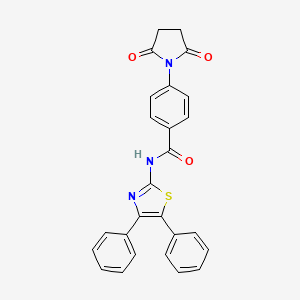
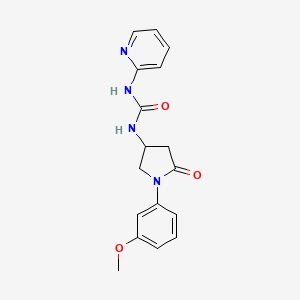
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)
![1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2386579.png)
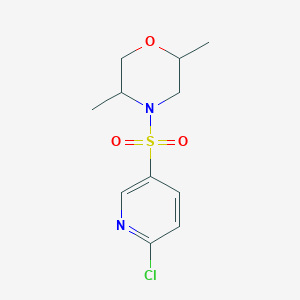
![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)
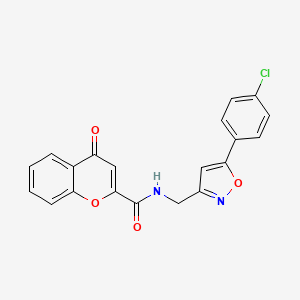
![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)
